![molecular formula C11H10N2O B14070840 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal CAS No. 102125-81-5](/img/structure/B14070840.png)
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system containing both pyrazole and pyridine rings, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolopyridine scaffold. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like Cu(I) for cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazolopyridine scaffold, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a scaffold for drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Due to its unique photophysical properties, it is investigated for use in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and are known for their anticancer and enzymatic inhibitory activities.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and are used in various therapeutic applications.
Uniqueness
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal is unique due to its specific structural features, such as the presence of a methyl group on the pyrazole ring and an aldehyde group on the prop-2-enal chain.
Eigenschaften
CAS-Nummer |
102125-81-5 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
3-(2-methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H10N2O/c1-9-10(5-4-8-14)11-6-2-3-7-13(11)12-9/h2-8H,1H3 |
InChI-Schlüssel |
HUWYIVHVZHYIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CC=CC2=C1C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



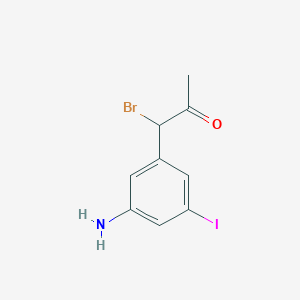
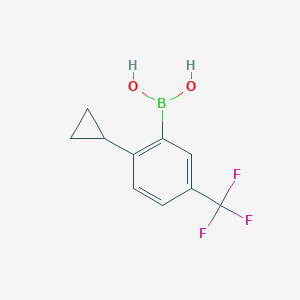
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
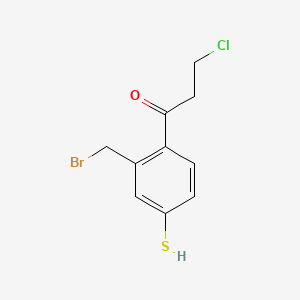
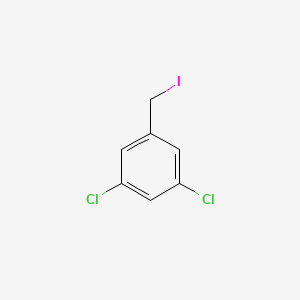
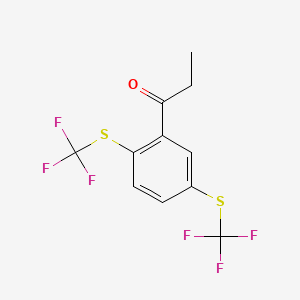
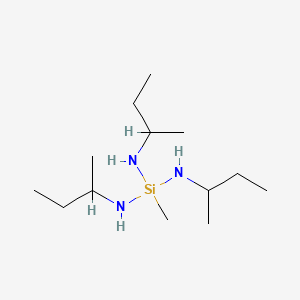
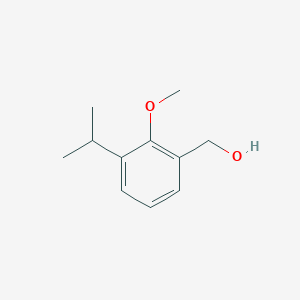


![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
